![molecular formula C18H17N3O2S B14743231 N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide CAS No. 4876-66-8](/img/structure/B14743231.png)
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. This compound has been extensively studied for its potential use in scientific research due to its unique structure and properties. It is known for its applications as a fluorescent probe, corrosion inhibitor, and potential therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in compounds with different functional groups attached to the benzothiazole ring .
Applications De Recherche Scientifique
N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting metal ions such as copper, zinc, and mercury.
Biology: Studied for its potential as a therapeutic agent for diseases like Alzheimer’s and Parkinson’s, which are characterized by abnormal accumulation of metal ions in the brain.
Medicine: Investigated for its low toxicity profile and potential use in biological systems.
Industry: Employed as a corrosion inhibitor to protect metal surfaces from corrosion.
Mécanisme D'action
The mechanism of action of N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide involves its ability to bind selectively to metal ions through coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This binding results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, the compound adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide
Uniqueness
Its structure allows for specific interactions with metal ions, making it a valuable tool for detecting these ions in complex biological and environmental samples.
Propriétés
Numéro CAS |
4876-66-8 |
|---|---|
Formule moléculaire |
C18H17N3O2S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-9-14(10-8-12)13(2)21-23-11-17(22)20-18-19-15-5-3-4-6-16(15)24-18/h3-10H,11H2,1-2H3,(H,19,20,22) |
Clé InChI |
JOUCCWURMZHYRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NOCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


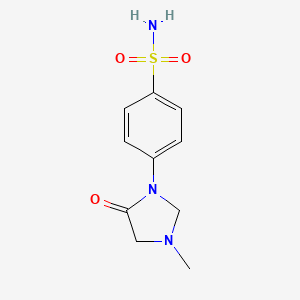


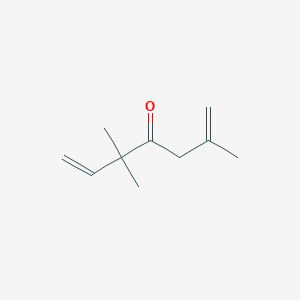
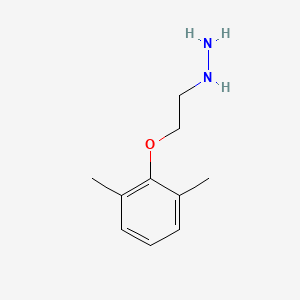
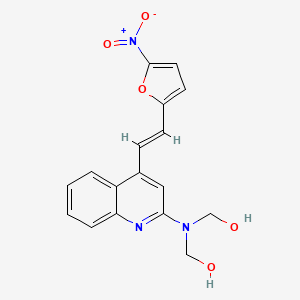



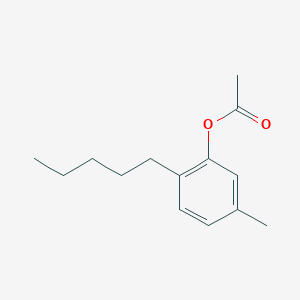


![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
